molecular formula C7H13N5 B13585465 4-(2H-tetrazol-5-ylmethyl)piperidine

4-(2H-tetrazol-5-ylmethyl)piperidine

Cat. No.: B13585465
M. Wt: 167.21 g/mol
InChI Key: JBTYRLGOSVXXRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2H-tetrazol-5-ylmethyl)piperidine typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method includes the use of 5-chloromethyl-1H-tetrazole as a starting material, which reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

4-(2H-tetrazol-5-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or other functional groups.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

4-(2H-tetrazol-5-ylmethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and leading to various physiological responses. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-(2H-tetrazol-5-ylmethyl)piperidine can be compared with other piperidine derivatives and tetrazole-containing compounds:

The uniqueness of this compound lies in its combination of the piperidine and tetrazole moieties, providing a versatile scaffold for chemical modifications and diverse applications .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)piperidine

InChI

InChI=1S/C7H13N5/c1-3-8-4-2-6(1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12)

InChI Key

JBTYRLGOSVXXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NNN=N2

Origin of Product

United States

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